2-(3,4,5-Trimethoxyphenyl)oxirane

Epoxidation yield Sulfur ylide Aryl oxirane synthesis

2-(3,4,5-Trimethoxyphenyl)oxirane (CAS 54767-81-6), also referred to as 3′,4′,5′-trimethoxystyrene oxide, is a synthetic aryl epoxide featuring a 3,4,5-trimethoxyphenyl group attached to an oxirane ring. The electron-donating methoxy substituents enhance the reactivity of the epoxide toward nucleophilic ring-opening and make the compound a versatile intermediate in medicinal chemistry.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 54767-81-6
Cat. No. B13590828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trimethoxyphenyl)oxirane
CAS54767-81-6
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CO2
InChIInChI=1S/C11H14O4/c1-12-8-4-7(10-6-15-10)5-9(13-2)11(8)14-3/h4-5,10H,6H2,1-3H3
InChIKeyWXBAEPCTXMEJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4,5-Trimethoxyphenyl)oxirane (CAS 54767-81-6): An Electron-Rich Epoxide Building Block for Tubulin-Targeted Synthesis


2-(3,4,5-Trimethoxyphenyl)oxirane (CAS 54767-81-6), also referred to as 3′,4′,5′-trimethoxystyrene oxide, is a synthetic aryl epoxide featuring a 3,4,5-trimethoxyphenyl group attached to an oxirane ring [1]. The electron-donating methoxy substituents enhance the reactivity of the epoxide toward nucleophilic ring-opening and make the compound a versatile intermediate in medicinal chemistry [2]. It is formally classified as a monosubstituted terminal epoxide and is primarily utilized as a chiral building block in the synthesis of tubulin-binding natural product analogs, notably combretastatin and chelonin B [3].

Why Generic Aryl Epoxides Cannot Replace 2-(3,4,5-Trimethoxyphenyl)oxirane in Tubulin-Targeted Synthesis


The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore essential for binding to the colchicine site of tubulin, and its presence on the oxirane ring dictates both the reactivity and the downstream biological profile of the resulting analogs [1]. Simply substituting an unsubstituted or mono‑methoxy aryl epoxide would abolish the key tubulin-binding interactions that make combretastatin-like molecules active [2]. Furthermore, the electron-rich nature of the trimethoxyphenyl ring accelerates nucleophilic ring-opening relative to electron-deficient aryl epoxides, meaning that reaction conditions optimized for the trimethoxy derivative may not translate to other aryl epoxides and vice versa [3].

Quantitative Differentiation of 2-(3,4,5-Trimethoxyphenyl)oxirane: Yield, Enantioselectivity, and Synthetic Utility vs. Comparator Aryl Oxiranes


Racemic Synthesis Yield: 2-(3,4,5-Trimethoxyphenyl)oxirane vs. 2-(3-Bromo-4-methoxyphenyl)oxirane Under Identical Sulfonium Ylide Conditions

In a head-to-head comparison using sulfonium salt 1-mediated methylene transfer onto substituted benzaldehydes, 2-(3,4,5-trimethoxyphenyl)oxirane was isolated in 91% yield, versus 93% for 2-(3-bromo-4-methoxyphenyl)oxirane [1]. The near-identical yield demonstrates that the trimethoxy derivative can be prepared as efficiently as its electron-deficient counterpart, despite the increased steric bulk and electron-rich character of the aromatic ring.

Epoxidation yield Sulfur ylide Aryl oxirane synthesis

Enantiomeric Excess After Jacobsen Co(II)-Salen Resolution: Trimethoxy vs. Other Aryl Oxiranes

Jacobsen hydrolytic kinetic resolution (HKR) of four aryl oxiranes yielded >99% ee for styrene oxide, 4-nitrostyrene oxide, and 4-methoxystyrene oxide, while 2-(3,4,5-trimethoxyphenyl)oxirane achieved >89% ee (based on specific rotation; HPLC separation of enantiomers was not achieved) [1]. The lower ee reflects the challenge of resolving the trimethoxy derivative by HPLC, but the value remains sufficiently high for use as a chiral building block in target-oriented synthesis [1].

Chiral resolution Enantiomeric excess Jacobsen catalyst

Formal Synthesis of Combretastatin and Chelonin B: A Unique Synthetic Entry Point Not Offered by Simpler Aryl Epoxides

The chiral non-racemic 2-(3,4,5-trimethoxyphenyl)oxirane serves as the direct formal synthesis precursor to both combretastatin (a potent tubulin polymerization inhibitor) and chelonin B (a marine alkaloid), a capability not shared by mono‑methoxy or unsubstituted styrene oxides [1]. Ring-opening of the chiral oxirane 6h with an organometallic reagent afforded the secondary alcohol intermediate in 75% yield, demonstrating productive downstream derivatization [1].

Combretastatin Chelonin B Formal synthesis Tubulin inhibitor

Electron-Rich Aromatic Ring: Enhanced Reactivity in Nucleophilic Ring-Opening vs. Electron-Deficient Aryl Epoxides

The 3,4,5-trimethoxyphenyl group donates electron density into the oxirane ring, making the methylene carbon more electrophilic and accelerating nucleophilic attack relative to electron-deficient aryl epoxides such as 4-nitrostyrene oxide [1]. Under phase-transfer conditions, 2-(3,4,5-trimethoxyphenyl)oxirane is generated from 3,4,5-trimethoxybenzaldehyde in yields comparable to those obtained under traditional Corey-Chaykovsky conditions, but with the advantage of higher product purity [2]. This combination of high reactivity and mild synthesis conditions distinguishes the 3,4,5-trimethoxy substitution pattern from less electron-rich analogs.

Nucleophilic ring-opening Electron-rich epoxide Reactivity Phase-transfer catalysis

Optimal Application Scenarios for 2-(3,4,5-Trimethoxyphenyl)oxirane Based on Quantitative Evidence


Chiral Building Block for Combretastatin and Chelonin B Analog Synthesis

The compound has been demonstrated as a direct formal synthesis precursor to combretastatin and chelonin B, two tubulin-binding agents of significant medicinal interest [1]. In these syntheses, the chiral non-racemic oxirane undergoes ring-opening with organometallic reagents to yield secondary alcohols in 75% yield, establishing a validated route for generating libraries of colchicine-site ligands [1].

Enantioselective Synthesis via Jacobsen Hydrolytic Kinetic Resolution

Jacobsen's Co(II)-salen-catalyzed HKR affords 2-(3,4,5-trimethoxyphenyl)oxirane in >89% ee [1]. This level of enantioselectivity is adequate for many target-oriented synthesis campaigns where the chiral epoxide serves as a key intermediate, and the resolution process itself is well-precedented across a range of aryl oxiranes [1].

Electron-Rich Epoxide for Accelerated Nucleophilic Ring-Opening Library Synthesis

The three methoxy groups donate electron density into the aromatic ring, increasing the electrophilicity of the oxirane methylene carbon [1]. This enhanced reactivity makes the compound suitable for high-throughput derivatization with amines, alcohols, and thiols under mild conditions, enabling efficient library production of β-substituted alcohol derivatives in medicinal chemistry programs [2].

Phase-Transfer Catalysis Synthesis of High-Purity Epoxide Intermediates

Under phase-transfer or homogeneous conditions, 2-(3,4,5-trimethoxyphenyl)oxirane is obtained in yields comparable to those of classical Corey-Chaykovsky epoxidation, but with improved product purity [1]. This makes the compound an attractive intermediate for scale-up processes where purity and yield are both critical procurement criteria.

Quote Request

Request a Quote for 2-(3,4,5-Trimethoxyphenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.